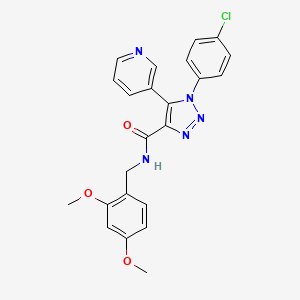

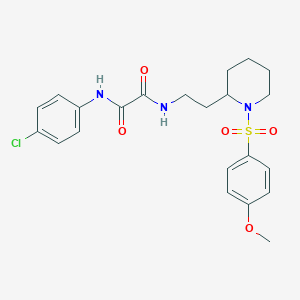

![molecular formula C21H23N3O7S B2496937 N1-benzyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868982-26-7](/img/structure/B2496937.png)

N1-benzyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex molecules like the one often involves multi-step reactions, starting from simpler precursors. Techniques such as the condensation of 2-aminophenols or their derivatives with aldehydes, carboxylic acids, nitriles, and isocyanates are common for synthesizing benzoxazole derivatives. These methods can be adapted for the synthesis of our compound, considering the presence of oxazolidinone and benzodioxin moieties. Microwave-assisted synthesis has been highlighted as a valuable technique for accelerating such reactions, providing a pathway for efficient and diverse substitutions (Özil & Menteşe, 2020).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial in determining their chemical reactivity and biological activity. For instance, the oxazolidinone ring is known for its antimicrobial properties, especially against gram-positive bacteria, due to its unique protein synthesis inhibition mechanism (Diekema & Jones, 2012). Similarly, the benzodioxin and benzyl moieties contribute to the molecule's overall stability and potential for interacting with biological targets.

Chemical Reactions and Properties

Chemical reactions involving compounds with oxazolidinone, benzodioxin, and benzyl groups are diverse. Oxazolidinones, for instance, participate in various synthesis reactions, contributing to their role as synthons in medicinal chemistry. Their reactivity can be tailored through structural modifications, as seen in the synthesis of antibacterial agents (Phillips & Sharaf, 2016). The unique structural features of benzodioxin moieties, such as electron-rich oxygen atoms, may facilitate nucleophilic reactions, enhancing the compound's chemical versatility.

Applications De Recherche Scientifique

Synthesis and Antibacterial Agents

Research has explored the synthesis of compounds bearing benzodioxane moieties, aiming to investigate their antibacterial potential. For instance, the synthesis of N-substituted sulfonamides that incorporate the benzodioxane structure demonstrated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016). This highlights the significance of such compounds in developing new antibacterial agents.

Enzyme Inhibition for Therapeutic Applications

Another area of research involves the synthesis of sulfonamides with benzodioxane and acetamide moieties to study their enzyme inhibitory potential. These compounds showed substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase, suggesting their potential in treating diseases related to enzyme dysfunction (Abbasi et al., 2019).

Oxadiazoline Chemistry and Carbene Generation

The synthesis and study of oxadiazolines spiro-fused to oxazolidines or tetrahydro-1,3-oxazines have been explored for their potential to generate aminooxycarbenes through thermolysis. This research contributes to our understanding of nucleophilic carbene chemistry and its applications in organic synthesis (Couture & Warkentin, 1997).

Catalysis and Synthetic Methodology

Compounds with oxazolidinone moieties have been utilized as versatile ligands in catalytic processes, such as the CuI-catalyzed amidation of aryl halides and cyclization of o-halobenzanilides. These studies offer insights into the development of new synthetic methodologies for constructing complex molecules (Ma & Jiang, 2008).

Antimicrobial and Antimalarial Research

The investigation into the antimalarial and potential COVID-19 therapeutic applications of sulfonamides, including those with benzo[b][1,4]oxazin-3-yl moieties, emphasizes the importance of these compounds in addressing global health challenges. Theoretical and experimental studies have explored their reactivity and biological activities, demonstrating significant antimalarial activity and suggesting a possible role in treating COVID-19 (Fahim & Ismael, 2021).

Propriétés

IUPAC Name |

N'-benzyl-N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O7S/c25-20(22-13-15-4-2-1-3-5-15)21(26)23-14-19-24(8-9-31-19)32(27,28)16-6-7-17-18(12-16)30-11-10-29-17/h1-7,12,19H,8-11,13-14H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFNSOKNOGGMRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

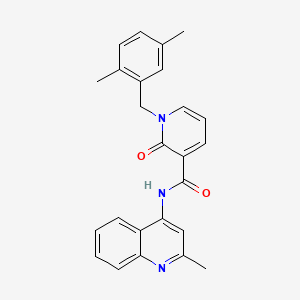

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2496865.png)

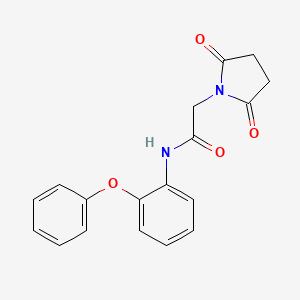

![5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496869.png)

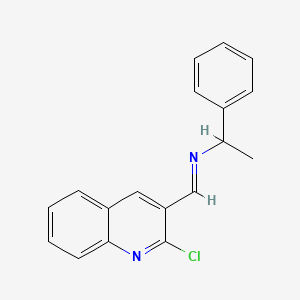

![N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2496874.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-methoxyacetamide](/img/structure/B2496875.png)